![molecular formula C18H18F3N3O B2364593 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034556-21-1](/img/structure/B2364593.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound characterized by its unique structure, which consists of a fused pyrazolo-pyrazine ring system with substituents that include a cyclopropyl group and a trifluoromethylphenyl group. Such compounds often draw interest due to their potential biological and chemical applications, particularly in pharmaceutical research where their properties might offer therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, beginning with the formation of the pyrazolo[1,5-a]pyrazine core This can be achieved through cyclization reactions involving suitable precursors under conditions such as acid or base catalysis, often in the presence of solvents like dichloromethane or ethanol
Industrial Production Methods
Industrial production might scale up these reactions, employing continuous flow systems to enhance efficiency and yield. Conditions would be optimized for temperature, pressure, and reaction time to ensure maximum productivity while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in various types of chemical reactions:
Oxidation: Potential to oxidize at the cyclopropyl ring, potentially forming epoxides.
Reduction: Reduction might target the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.
Substitution: Electrophilic substitution could occur at positions ortho to the nitrogen atoms within the ring system.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution conditions: Friedel-Crafts conditions with aluminum chloride as a catalyst.
Major Products
The major products from these reactions would depend on the specific conditions but could include various hydroxylated, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules, aiding in the synthesis of novel organic compounds.
Biology
In biological research, its structural features might make it a candidate for exploring enzyme interactions, or as a ligand in binding studies.
Medicine
Potential therapeutic applications could include its use as an investigational compound for drug development, targeting specific pathways involved in disease processes.
Industry
Industrial applications might involve its use in the synthesis of materials with unique properties, such as pharmaceuticals or agrochemicals.
Mechanism of Action
The compound exerts its effects through its interactions at the molecular level, potentially binding to specific proteins or enzymes, modulating their activity. The cyclopropyl and trifluoromethylphenyl groups could influence its lipophilicity and binding affinity, thereby affecting its mechanism of action.
Molecular Targets and Pathways
Potential molecular targets might include enzymes involved in metabolic pathways, where the compound acts as an inhibitor or activator, altering the flux through these pathways and producing a biological effect.
Comparison with Similar Compounds
When compared with similar compounds:
1-(6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-2-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
1-(cyclopropyl-1H-pyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone stands out due to the specific placement of the cyclopropyl group and the resulting steric and electronic effects, potentially offering unique reactivity and binding characteristics.
Hope this helps you in your research or project!
Properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-1-12(2-6-14)9-17(25)23-7-8-24-15(11-23)10-16(22-24)13-3-4-13/h1-2,5-6,10,13H,3-4,7-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMDIXINDQKLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

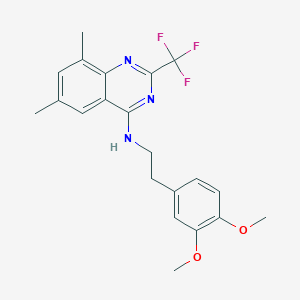
![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)
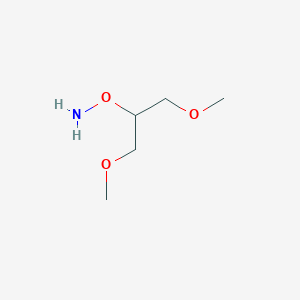
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)
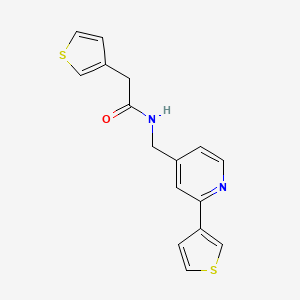
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2364523.png)
![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)
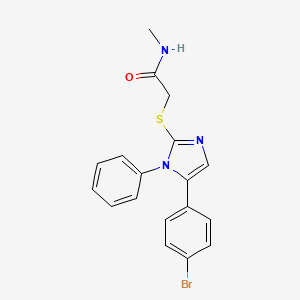
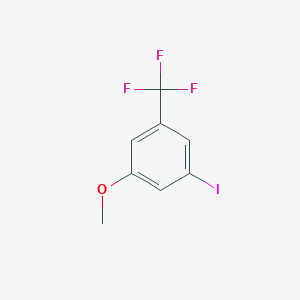
![8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2364530.png)
![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)
![Methyl (E)-4-[methyl-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2364532.png)
